molecular formula C16H17NO2 B187696 N-(4-methoxybenzyl)-3-methylbenzamide CAS No. 5348-93-6

N-(4-methoxybenzyl)-3-methylbenzamide

Cat. No. B187696
CAS RN: 5348-93-6
M. Wt: 255.31 g/mol
InChI Key: ICIXUCHUMIKLIC-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-methylbenzamide, also known as AN-9, is a synthetic compound that belongs to the family of anilides. It was initially synthesized as a potential anti-inflammatory agent due to its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs). However, recent studies have shown that AN-9 has a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial effects.

Mechanism Of Action

The mechanism of action of N-(4-methoxybenzyl)-3-methylbenzamide is not fully understood. However, recent studies have shown that N-(4-methoxybenzyl)-3-methylbenzamide induces apoptosis by activating the caspase cascade, which is a series of enzymatic reactions that lead to programmed cell death. N-(4-methoxybenzyl)-3-methylbenzamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

N-(4-methoxybenzyl)-3-methylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide has been found to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress. N-(4-methoxybenzyl)-3-methylbenzamide has also been shown to have anti-microbial effects against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(4-methoxybenzyl)-3-methylbenzamide is its relatively low toxicity compared to other anti-cancer agents. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide is stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, N-(4-methoxybenzyl)-3-methylbenzamide has limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

N-(4-methoxybenzyl)-3-methylbenzamide has shown promising results in preclinical studies as a potential anti-cancer agent. Further studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Moreover, the mechanism of action of N-(4-methoxybenzyl)-3-methylbenzamide needs to be further elucidated to optimize its therapeutic potential. Additionally, the development of N-(4-methoxybenzyl)-3-methylbenzamide analogs with improved solubility and bioavailability may enhance its anti-cancer activity.

Synthesis Methods

N-(4-methoxybenzyl)-3-methylbenzamide can be synthesized by the reaction between 4-methoxybenzylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-methoxybenzyl)-3-methylbenzamide as a white crystalline solid with a melting point of 128-130°C.

Scientific Research Applications

N-(4-methoxybenzyl)-3-methylbenzamide has been extensively studied for its anti-cancer properties. Several studies have shown that N-(4-methoxybenzyl)-3-methylbenzamide induces apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide has been found to inhibit cancer cell proliferation and migration, suggesting its potential as a therapeutic agent for cancer treatment.

properties

CAS RN

5348-93-6

Product Name

N-(4-methoxybenzyl)-3-methylbenzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-12-4-3-5-14(10-12)16(18)17-11-13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

ICIXUCHUMIKLIC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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